molecular formula C23H24N6O B4777969 5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]- CAS No. 921145-27-9

5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-

カタログ番号: B4777969
CAS番号: 921145-27-9
分子量: 400.5 g/mol
InChIキー: WEOCSYKFKMNMCI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound (CAS RN: 921145-27-9) is a quinazolinone derivative featuring a dihydroquinazolinone core with a phenylamino substituent at position 4 and a 2-pyridinyl-substituted piperazinyl group at position 2 . Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition, antipsychotic, and anticancer effects .

特性

IUPAC Name

4-anilino-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c30-19-10-6-9-18-21(19)22(25-17-7-2-1-3-8-17)27-23(26-18)29-15-13-28(14-16-29)20-11-4-5-12-24-20/h1-5,7-8,11-12H,6,9-10,13-16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOCSYKFKMNMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=N4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132371
Record name 7,8-Dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921145-27-9
Record name 7,8-Dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-5(6H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921145-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Functional Group Introduction:

    Piperazine Ring Formation: The piperazine ring can be introduced via a nucleophilic substitution reaction involving a pyridine derivative and a piperazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反応の分析

Nucleophilic Substitution at the Piperazinyl Group

The piperazine moiety in this compound undergoes nucleophilic substitution reactions, particularly at the secondary amine positions. For example:

  • Acylation : Reaction with chloroacetyl chloride in ethanol under reflux forms acetylated derivatives. This reaction is catalyzed by glacial acetic acid and yields 62.6% after purification .

  • Alkylation : Piperazine reacts with substituted anilines under basic conditions (e.g., anhydrous K₂CO₃) to form N-alkylated derivatives. Yields range from 68% to 83.8% depending on the substituent .

Example Reaction Pathway

text
Quinazolinone-piperazine + R-X → Quinazolinone-piperazine-R Conditions: Reflux in methanol, K₂CO₃, 5–8 hours

Condensation Reactions Involving the Quinazolinone Core

The quinazolinone ring participates in condensation reactions with aldehydes or ketones. Key findings include:

  • Aldehyde Cyclization : Reaction with substituted benzaldehydes in DMSO at 100°C forms 2-styrylquinazolin-4(3H)-ones. Yields range from 62% to 76% .

  • Formation of Schiff Bases : The phenylamino group reacts with carbonyl compounds to generate imine-linked derivatives, which are stabilized by conjugation with the aromatic system .

Table 1: Condensation Reactions

SubstrateConditionsProductYieldSource
4-HydroxybenzaldehydeDMSO, 100°C, 24–48 h(E)-2-(4-Hydroxystyryl)quinazolinone76.6%
3-MethoxybenzaldehydeEthanol, glacial acetic acidN-(Substituted benzamide)quinazolinone68.0%

Electrophilic Aromatic Substitution

Key Observations

  • Nitration : Requires concentrated HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives with moderate regioselectivity .

  • Halogenation : Bromination with Br₂/FeBr₃ occurs at the phenylamino ring’s meta position due to steric hindrance from the piperazine substituent.

Oxidation and Reduction

  • Oxidation : The dihydroquinazolinone (5,6,7,8-tetrahydro) system oxidizes to a fully aromatic quinazolinone using agents like KMnO₄ or H₂O₂ .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinyl group to a piperidine derivative, altering the compound’s electronic properties .

Mechanistic Insight
Oxidation of the dihydroquinazolinone involves radical intermediates, confirmed by ESR studies .

Metal Complexation

The pyridinyl nitrogen and quinazolinone carbonyl group act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit distinct UV-Vis absorption spectra and enhanced stability .

Example Complex

text
[Cu(Quinazolinone-piperazine)Cl₂] Formation: Room temperature, ethanol, 1:2 metal-ligand ratio Application: Studied for antioxidant properties[5].

Biological Activity-Driven Modifications

Though beyond pure chemical reactivity, the compound’s derivatives are tailored for pharmacological applications:

  • Kinase Inhibition : Substituents on the piperazine ring (e.g., ethoxy groups) enhance ERK1/2 phosphorylation inhibition .

  • Anticancer Activity : Acetylation of the piperazine side chain improves cytotoxicity against DU145 prostate cancer cells (IC₅₀ = 2.1 µM) .

科学的研究の応用

Chemical Properties and Structure

  • Chemical Formula : C23H24N6O
  • CAS Number : 921145-27-9

The compound features a quinazolinone core structure, which is known for its diverse biological activities. The presence of phenylamino and piperazinyl groups enhances its interaction with biological targets.

Pharmacological Applications

  • Antitumor Activity
    • Several studies have investigated the antitumor properties of quinazolinone derivatives. For instance, compounds similar to 5(6H)-quinazolinone have shown promising results against various cancer cell lines. A study demonstrated that quinazolinones could inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
    StudyCell LineIC50 (µM)Mechanism
    MCF-715Apoptosis
    HeLa10Cell Cycle Arrest
  • Antimicrobial Activity
    • The compound has also been evaluated for its antimicrobial effects. Research indicates that derivatives of quinazolinones exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
    StudyMicroorganismZone of Inhibition (mm)
    Staphylococcus aureus20
    Escherichia coli18
  • CNS Activity
    • The piperazinyl moiety in the compound suggests potential central nervous system (CNS) activity. Compounds with similar structures have been studied for their anxiolytic and antidepressant effects, indicating that this compound might also possess such properties .

Case Studies

  • Antitumor Efficacy
    • A recent study synthesized a series of quinazolinone derivatives, including the target compound, and tested their efficacy against various cancer cell lines. The results indicated significant antitumor activity, with some compounds showing IC50 values lower than those of established chemotherapeutics .
  • Antimicrobial Testing
    • Another investigation focused on the antimicrobial properties of synthesized quinazolinones, demonstrating effectiveness against resistant strains of bacteria. This study highlighted the potential for developing new antibiotics based on the quinazolinone structure .

作用機序

The mechanism of action of 5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.

類似化合物との比較

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences and Implications

Compound Name / ID Substituents (Position) Structural Implications
Target Compound (921145-27-9) - 4-(Phenylamino)
- 2-[4-(2-Pyridinyl)piperazinyl]
Enhanced H-bonding (phenylamino), potential CNS receptor affinity (pyridinylpiperazine)
4-Methyl-7-phenyl analog - 4-Methyl
- 7-Phenyl
- 2-[4-(2-Pyridinyl)piperazinyl]
Reduced H-bonding (methyl vs. phenylamino); increased lipophilicity (phenyl at C7)
2-[4-(4-Fluorophenyl)piperazinyl] - 4-Methyl
- 7-(2-Hydroxyphenyl)
- 2-[4-(4-Fluorophenyl)piperazinyl]
Fluorine enhances metabolic stability; hydroxyl group improves solubility
2-(4-Pyrimidinylpiperazinyl) - 4-(Phenylamino)
- 2-[4-(2-Pyrimidinyl)piperazinyl]
Pyrimidine vs. pyridine alters electron density, potentially affecting receptor selectivity
2-(4-Benzylpiperazinyl) - 2-[4-Benzylpiperazinyl]
- No C7 substituent
Benzyl group increases lipophilicity, possibly improving membrane permeability
2-[4-(Furanylcarbonyl)piperazinyl] - 7-(2-Hydroxyphenyl)
- 2-[4-(2-Furanylcarbonyl)piperazinyl]
Furanyl carbonyl introduces steric bulk, potentially reducing off-target interactions

Pharmacological and Physicochemical Comparisons

Receptor Affinity and Selectivity

  • The target compound ’s 2-pyridinylpiperazine group is structurally analogous to ligands of dopamine D2 and serotonin 5-HT1A receptors, suggesting CNS activity .
  • 2-[4-(4-Fluorophenyl)piperazinyl] : Fluorine’s electron-withdrawing effect could enhance metabolic stability, while the hydroxyl group at C7 may improve aqueous solubility.

生物活性

5(6H)-Quinazolinone derivatives, particularly the compound 5(6H)-quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H25N7OC_{23}H_{25}N_{7}O and a molecular weight of approximately 415.5 g/mol. Its structure includes a quinazolinone core with various substituents that enhance its biological activity (see Table 1 for structural details).

PropertyValue
Molecular FormulaC23H25N7O
Molecular Weight415.5 g/mol
InChIInChI=1S/C23H25N7O
InChIKeyLDTUGPYWGVLAQM-UHFFFAOYSA-N

Anticancer Activity

Quinazolinone derivatives are well-documented for their anticancer properties . Research indicates that compounds similar to 5(6H)-quinazolinone exhibit potent inhibitory effects on various cancer cell lines. For instance, studies have shown that modifications at the 4-position of the quinazolinone scaffold can significantly enhance activity against epidermal growth factor receptor (EGFR) and Aurora kinases, which are critical targets in cancer therapy .

  • EGFR Inhibition : Compounds derived from quinazolinones have demonstrated IC50 values in the low nanomolar range against EGFR, making them promising candidates for targeted cancer therapies .
  • Aurora Kinase Inhibition : Certain derivatives have been identified as selective inhibitors of Aurora kinases, which play a crucial role in cell division and proliferation .

Antimicrobial Activity

The antimicrobial potential of quinazolinones has also been explored extensively. The compound has shown activity against both gram-positive and gram-negative bacteria. The presence of specific substituents on the phenyl ring influences its antibacterial profile significantly .

  • In Vitro Studies : Various studies report that modifications to the quinazolinone structure can enhance its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Other Biological Activities

In addition to anticancer and antimicrobial effects, quinazolinones exhibit a range of other biological activities:

  • Anti-inflammatory : Some derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
  • Antiviral : Certain quinazolinone compounds have shown antiviral properties against influenza viruses, suggesting broader applications in infectious disease management .

Case Studies

  • Synthesis and Evaluation of Anticancer Quinazolinones :
    A study synthesized a series of novel quinazoline derivatives and evaluated their cytotoxicity against several cancer cell lines. The most active compounds displayed IC50 values below 100 nM against A549 lung carcinoma cells, indicating strong anticancer potential .
  • Antimicrobial Screening :
    Another research effort synthesized derivatives with various substituents and tested them against clinical isolates of bacteria. Results showed that certain modifications led to enhanced activity against resistant strains, highlighting the adaptability of quinazolinone structures for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing quinazolinone derivatives with piperazinyl substituents?

  • Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with amines, followed by functionalization at the 2-position using coupling agents. For example, piperazinyl groups can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Evidence from pyridazinone synthesis (e.g., chlorination with POCl₃ and subsequent amine coupling) highlights the importance of optimizing reaction temperature and solvent polarity to avoid side reactions .

Q. How is the molecular structure of this quinazolinone derivative validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Assigning peaks for the quinazolinone core (e.g., carbonyl resonance at ~170 ppm) and piperazinyl protons (δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns verify the molecular formula.
  • X-ray Diffraction (XRD) : Resolves stereoelectronic effects of the phenylamino and pyridinyl-piperazinyl moieties. Examples from similar compounds demonstrate the use of these techniques .

Q. What functional groups in this compound are critical for its reactivity or bioactivity?

  • Methodological Answer : The quinazolinone core acts as a hydrogen-bond acceptor, while the phenylamino group enhances π-π stacking interactions. The pyridinyl-piperazinyl side chain contributes to solubility and receptor binding. Structure-activity relationship (SAR) studies on analogous compounds suggest that substituents at the 4-position (phenylamino) modulate selectivity in enzyme inhibition .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under conflicting yield and purity constraints?

  • Methodological Answer : A fractional factorial design can screen variables (e.g., catalyst loading, solvent ratio, temperature) while minimizing experimental runs. For example, Response Surface Methodology (RSM) was applied in pyridazinone synthesis to balance yield (maximized at 80°C) and purity (dependent on solvent polarity). Contradictions between yield and purity are resolved using Pareto front analysis to identify Pareto-optimal conditions .

Q. What statistical approaches reconcile conflicting bioactivity data reported for quinazolinone derivatives across studies?

  • Methodological Answer : Meta-analysis with mixed-effects models accounts for inter-study variability (e.g., assay protocols, cell lines). For instance, inconsistencies in IC₅₀ values for kinase inhibition can arise from differences in ATP concentrations. Normalizing data to internal controls and applying bootstrapping reduces bias. Evidence from pharmacological studies on pyridazinones supports this approach .

Q. How do computational methods (e.g., DFT, molecular docking) predict the binding mode of this compound to kinase targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) simulates interactions with ATP-binding pockets, prioritizing poses with favorable binding energy (ΔG ≤ -8 kcal/mol). Experimental validation via mutagenesis (e.g., alanine scanning) confirms critical residues. ICReDD’s reaction path search methods provide a framework for integrating computational and experimental data .

Q. What strategies mitigate degradation of this compound under physiological pH conditions during in vitro assays?

  • Methodological Answer : Stability studies using High-Performance Liquid Chromatography (HPLC) track degradation products (e.g., hydrolysis of the quinazolinone ring). Buffering agents (e.g., HEPES at pH 7.4) and cryopreservation reduce decomposition. Evidence from benzodiazepine derivatives shows that N-methylation of the piperazinyl group enhances stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of quinazolinone derivatives?

  • Methodological Answer : Solubility contradictions often arise from variations in measurement techniques (e.g., shake-flask vs. nephelometry). Standardizing protocols (USP/Ph. Eur. guidelines) and reporting Hansen solubility parameters (δD, δP, δH) improves comparability. For example, pyridinyl-piperazinyl derivatives show pH-dependent solubility due to protonation of the piperazine nitrogen .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting ADMET properties of this compound prior to in vivo studies?

  • Methodological Answer : SwissADME predicts absorption (e.g., Caco-2 permeability) and toxicity (e.g., Ames test alerts). PROTOX estimates LD₅₀ based on structural alerts (e.g., nitro groups). Molecular dynamics simulations (e.g., GROMACS) assess blood-brain barrier penetration. Validation with experimental LogP and plasma protein binding data is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-
Reactant of Route 2
Reactant of Route 2
5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。